An In-depth Technical Guide to 1-(4-Bromo-2-hydroxyphenyl)propan-1-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(4-Bromo-2-hydroxyphenyl)propan-1-one: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one, a versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and discuss its applications as a key building block.
Core Molecular Characteristics
1-(4-Bromo-2-hydroxyphenyl)propan-1-one (CAS No. 59957-31-0) is a substituted aromatic ketone. Its structure, featuring a hydroxyl group ortho to the propanoyl substituent and a bromine atom para to the hydroxyl group, imparts a unique reactivity profile that makes it a valuable precursor in organic synthesis.
The presence of the phenolic hydroxyl group, the ketone carbonyl, and the reactive C-Br bond on the aromatic ring allows for a wide range of chemical transformations, making it a strategic starting material for constructing more complex molecular architectures.
Physicochemical and Spectral Data Summary
For ease of reference, the key physicochemical and spectral properties of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Melting Point | 68-72 °C | |
| Appearance | White to off-white crystalline powder | |
| ¹H NMR (CDCl₃, ppm) | δ 1.25 (t, 3H, CH₃), 3.01 (q, 2H, CH₂), 6.99 (dd, 1H, Ar-H), 7.12 (d, 1H, Ar-H), 7.61 (d, 1H, Ar-H), 12.1 (s, 1H, OH) | |
| ¹³C NMR (CDCl₃, ppm) | δ 8.2, 36.4, 118.5, 119.8, 121.2, 129.5, 137.9, 162.4, 204.5 | |
| Mass Spectrum (m/z) | 228/230 [M]+, 200/202 [M-CO]+ |
Synthesis and Mechanism
The most common and efficient method for the synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one is the Fries rearrangement of 4-bromophenyl propionate. This intramolecular acylation reaction involves the migration of the propionyl group from the phenolic ester to the ortho position of the aromatic ring, driven by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The causality behind this choice of reaction lies in the high regioselectivity for the ortho position due to the directing effect of the hydroxyl group, which forms a chelate complex with the aluminum chloride catalyst and the acyl group, favoring migration to the adjacent carbon.
Caption: Fries Rearrangement workflow for synthesis.
Detailed Experimental Protocol: Synthesis via Fries Rearrangement
This protocol is a self-validating system, where successful isolation of the product with the expected melting point and spectral characteristics confirms the reaction's efficacy.
Materials:
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4-Bromophenyl propionate
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Sodium sulfate (Na₂SO₄), anhydrous
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Hexane
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Ethyl acetate
Procedure:
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To a stirred solution of 4-bromophenyl propionate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of concentrated hydrochloric acid (HCl) until the evolution of gas ceases.
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Add deionized water and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 1-(4-Bromo-2-hydroxyphenyl)propan-1-one as a crystalline solid.
Chemical Reactivity and Synthetic Potential
The trifunctional nature of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one provides a rich platform for a variety of chemical transformations.
